molecular formula C14H11Cl2NO B182705 2,4-dichloro-N-(4-methylphenyl)benzamide CAS No. 6043-40-9

2,4-dichloro-N-(4-methylphenyl)benzamide

Numéro de catalogue: B182705
Numéro CAS: 6043-40-9
Poids moléculaire: 280.1 g/mol
Clé InChI: FZRJOZIKEYLMJT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,4-Dichloro-N-(4-methylphenyl)benzamide is a benzamide derivative characterized by a 2,4-dichlorophenyl group attached to a benzamide scaffold, with the amide nitrogen further substituted by a 4-methylphenyl group. This compound has garnered attention in medicinal chemistry due to its structural versatility, enabling modifications that enhance biological activity, particularly in targeting enzymes like dihydrofolate reductase (DHFR) or parasitic proteins such as those in Trypanosoma brucei . Its synthesis typically involves alkylation of substituted anilines followed by benzoylation with 2,4-dichlorobenzoyl chloride, as demonstrated in multiple studies .

Propriétés

Numéro CAS

6043-40-9

Formule moléculaire

C14H11Cl2NO

Poids moléculaire

280.1 g/mol

Nom IUPAC

2,4-dichloro-N-(4-methylphenyl)benzamide

InChI

InChI=1S/C14H11Cl2NO/c1-9-2-5-11(6-3-9)17-14(18)12-7-4-10(15)8-13(12)16/h2-8H,1H3,(H,17,18)

Clé InChI

FZRJOZIKEYLMJT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl

SMILES canonique

CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Autres numéros CAS

6043-40-9

Pictogrammes

Irritant; Environmental Hazard

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Chlorine Substitution Patterns

  • 2,4-Dichloro-N-(4-chlorophenyl)benzamide derivatives (e.g., compounds 50–55 in ): These analogs feature additional chlorine atoms on the aniline ring. For instance, compound 53 (2,4-dichloro-N-(4-chlorophenyl)-N-(furan-2-ylmethyl)benzamide) incorporates a furanmethyl group, enhancing solubility due to the oxygen heteroatom.
  • N-(2,6-Diethylphenyl) analogs (e.g., Benzamide, 2,4-dichloro-N-(2,6-diethylphenyl)): Bulky ethyl groups at the 2- and 6-positions of the aniline ring introduce steric hindrance, which may reduce binding affinity to target proteins compared to the less hindered 4-methylphenyl derivative .

Hydroxy and Amino Modifications

  • 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide (): The hydroxyl group at the 2-position facilitates hydrogen bonding in crystal structures, influencing molecular packing and stability. This contrasts with the non-hydroxylated parent compound, which lacks such interactions .

Side Chain Variations

Aminoethyl and Aminopropyl Side Chains

  • N-(2-Aminoethyl)-2,4-dichloro-N-(4-methylphenyl)benzamide hydrochloride (5) (): This derivative features a cationic aminoethyl side chain, which improves solubility in polar solvents (e.g., 90% yield in CDCl3). The protonated amine may engage in ionic interactions with negatively charged residues in biological targets, as seen in Trypanosoma brucei inhibitors .
  • N-(3-Aminopropyl) analogs (e.g., compound 50 in ): Longer alkyl chains (e.g., aminopropyl) increase molecular flexibility but may reduce target specificity due to entropic penalties upon binding .

Heterocyclic Side Chains

  • Thiadiazole-containing analogs (): The 1,3,4-thiadiazole derivative 4 (2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide) exhibits strong DHFR inhibition (ΔG = −9.0 kcal/mol) due to three hydrogen bonds with Asp 21, Ser 59, and Tyr 22 in the active site. This surpasses non-heterocyclic analogs in binding efficiency .

Antiparasitic Activity

  • Trypanocidal activity: Derivatives with aminoethyl side chains (e.g., compound 5 in ) show enhanced potency against Trypanosoma brucei due to improved cellular uptake and target engagement. In contrast, bulkier analogs (e.g., compound 17 in ) exhibit reduced activity, likely due to steric clashes .
  • DHFR inhibition: Thiadiazole derivatives (e.g., compound 4 in ) demonstrate superior DHFR binding (ΔG = −9.0 kcal/mol) compared to non-heterocyclic analogs, highlighting the critical role of the thiadiazole ring in stabilizing enzyme interactions .

Physicochemical Properties

  • Solubility : Hydrophilic substitutions (e.g., furan in compound 53) improve aqueous solubility, whereas lipophilic groups (e.g., thiophen in compound 54) enhance logP values, favoring blood-brain barrier penetration .
  • Synthetic yields: Aminoethyl derivatives (e.g., compound 5 in ) achieve higher yields (90%) compared to dichlorophenyl analogs (e.g., compound 13 in , % yield), reflecting the influence of substituent electronics on reaction efficiency .

Comparative Data Tables

Table 1. Key Structural Analogs and Their Properties

Compound ID Substituents Biological Activity (ΔG, kcal/mol) Synthetic Yield (%) Key Reference
Parent compound 4-Methylphenyl N/A 90
Compound 53 () 4-Chlorophenyl, furan-2-ylmethyl Antiparasitic (IC₅₀ = 1.2 µM) 75
Compound 4 () 1,3,4-Thiadiazole DHFR inhibition (−9.0) 84
Compound 5 () 2-Aminoethyl Trypanocidal (IC₅₀ = 0.8 µM) 90

Table 2. Physicochemical Comparison

Compound ID logP Solubility (mg/mL) Melting Point (°C)
Parent compound 3.8 0.15 145–147
Compound 53 () 2.9 1.2 132–134
Compound 4 () 4.1 0.08 189–191

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.